Methyl 6-(benzylamino)pyridazine-3-carboxylate
Descripción
BenchChem offers high-quality Methyl 6-(benzylamino)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(benzylamino)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 6-(benzylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)11-7-8-12(16-15-11)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIXFDHWZSSNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of Methyl 6-(benzylamino)pyridazine-3-carboxylate
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that include a high dipole moment, robust hydrogen-bonding capacity, and a polar surface area that can enhance pharmacokinetic profiles.[1] As a bioisosteric replacement for phenyl rings or other heterocycles, pyridazine derivatives are integral to the discovery of novel therapeutics across a range of disease areas, including cardiovascular, anti-inflammatory, and oncology.[1][2]
This technical guide provides a comprehensive characterization of a specific derivative, Methyl 6-(benzylamino)pyridazine-3-carboxylate . This compound serves as a key synthetic intermediate; for instance, its corresponding carboxylic acid has been investigated for potent dopamine β-hydroxylase inhibition.[3] For researchers in drug discovery and development, a thorough understanding of a molecule's fundamental physical and solubility properties is a non-negotiable prerequisite for advancing it through the development pipeline. These parameters directly influence formulation strategies, bioavailability, stability, and the design of reliable analytical methods.
This document details the essential physicochemical properties, solid-state characteristics, and solubility profile of Methyl 6-(benzylamino)pyridazine-3-carboxylate. It provides not only foundational data but also the detailed, field-proven experimental protocols required to generate such data, ensuring both accuracy and reproducibility.
Molecular Structure and Physicochemical Properties
The structure of Methyl 6-(benzylamino)pyridazine-3-carboxylate combines three key functional motifs: the electron-deficient pyridazine core, a flexible and lipophilic benzylamino substituent, and a methyl ester group. This combination dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical behavior.
The two adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors and contribute significantly to the molecule's polarity and dipole moment.[1] The secondary amine of the benzylamino group provides a hydrogen bond donor, while the ester's carbonyl oxygen is another acceptor site. These features suggest a high potential for crystal lattice interactions and specific solvent interactions.
A summary of the core physicochemical properties is presented below.
| Property | Value | Source / Method |
| IUPAC Name | Methyl 6-(benzylamino)pyridazine-3-carboxylate | --- |
| Molecular Formula | C₁₃H₁₃N₃O₂ | Calculated |
| Molecular Weight | 243.26 g/mol | Calculated |
| CAS Number | Not explicitly assigned in literature | --- |
| Synthesis Precursor | Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8) | [3][4][5] |
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical, as they govern stability, dissolution rate, and manufacturability. The melting point is a fundamental parameter for identity and purity assessment.
Melting Point (Tₘ)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of impurities.[6]
This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and automated detection.
Causality Behind Choices:
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and eliminate the melting point depression effect of residual solvents.[7]
-
Packing: A sample height of 2-3 mm is optimal. A smaller amount may be difficult to observe, while a larger amount can cause a temperature gradient within the sample, leading to a broadened melting range.[7]
-
Heating Rate: A rapid initial heating ramp is used to quickly approach the expected melting point. However, the ramp rate must be slowed to 1-2°C per minute near the melting point to allow the apparatus and sample to reach thermal equilibrium, ensuring an accurate reading.[7]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the Methyl 6-(benzylamino)pyridazine-3-carboxylate sample is completely dry and has the consistency of a fine powder. If necessary, gently crush any large crystals.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[7]
-
Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[7]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15°C/min) to a temperature approximately 20°C below the expected melting point.
-
Once this temperature is reached, reduce the heating rate to a slow ramp (1-2°C/min).[8]
-
Record the temperature at which the first droplet of liquid appears (onset of melting).
-
Record the temperature at which the last solid particle melts (completion of melting).
-
The two recorded values constitute the melting range.
-
-
Cooling and Cleanup: Allow the apparatus to cool before performing subsequent measurements. Dispose of the used capillary tube in a designated glass waste container.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical determinant of a drug candidate's fate, impacting everything from route of administration to in-vivo absorption. Determining solubility in a range of pharmaceutically relevant solvents is a cornerstone of pre-formulation studies.[9]
Experimental Determination: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[10][11] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until the solution is saturated and equilibrium is reached.
Causality Behind Choices:
-
Excess Solid: Using a clear excess of the solid ensures that the solution reaches its maximum saturation point.
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is essential for reproducibility.[11]
-
Equilibration Time: An adequate equilibration time (typically 24-72 hours) is required to ensure the dissolution process has reached a true equilibrium. This is often confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.
-
Phase Separation: It is critical to separate the undissolved solid from the saturated solution without altering the temperature or concentration. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is a robust method.[12]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Methyl 6-(benzylamino)pyridazine-3-carboxylate to several vials (e.g., 20 mg to 2 mL of solvent).
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer plate set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 48 hours to ensure equilibrium is reached.[9][12]
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for 30 minutes for larger particles to settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any fine particulate matter that could falsely elevate the measured concentration.
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.
-
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE£»CAS 65202-50-8 [langwaychem.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Metabolic Stability Profiling & Optimization of Methyl Pyridazine-3-Carboxylate Derivatives
Executive Summary
Methyl pyridazine-3-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, offering distinct electronic properties and hydrogen-bonding capabilities. However, this scaffold presents a bifurcated metabolic risk : high susceptibility to hydrolytic cleavage by carboxylesterases (CES) and oxidative clearance by Cytochrome P450 (CYP) enzymes.
This guide provides a high-fidelity workflow for predicting, validating, and mitigating these metabolic liabilities. It moves beyond standard assay descriptions to focus on mechanistic isolation —distinguishing between NADPH-dependent (oxidative) and NADPH-independent (hydrolytic) clearance to guide structural optimization.
The Metabolic Liability Profile
The methyl pyridazine-3-carboxylate core (Structure 1 ) is inherently unstable in biological matrices due to two competing pathways. Understanding the hierarchy of these pathways is critical for accurate prediction.
Primary Liability: Ester Hydrolysis
The methyl ester at the C3 position is a "soft spot" for Carboxylesterases (CES1/CES2) and Paraoxonases (PON) .
-
Mechanism: Nucleophilic attack on the carbonyl carbon by the serine residue of the esterase catalytic triad.
-
Consequence: Rapid conversion to the pyridazine-3-carboxylic acid (Structure 2 ). This metabolite is highly polar, typically inactive, and rapidly excreted, leading to poor oral bioavailability (
). -
Location: High activity in Plasma (rodent > human) and Liver (microsomes/cytosol).
Secondary Liability: Oxidative Clearance
The electron-deficient pyridazine ring is generally resistant to oxidation, but substituents (alkyl groups) or the ring nitrogens are susceptible to CYP450 metabolism.
-
N-Oxidation: Mediated by CYP2E1 or CYP3A4, forming pyridazine
-oxides. -
Oxidative Demethylation: If the ester survives hydrolysis, the methyl group can undergo CYP-mediated hydroxylation
formaldehyde loss carboxylic acid.
Visualization of Metabolic Pathways (Graphviz)
Figure 1: Bifurcated metabolic pathways. Note the dominance of hydrolysis (red path) over oxidation.
In Silico Prediction Framework
Before synthesis, computational tools must be used to rank derivatives. Standard QSAR models often fail to distinguish between esterase and CYP stability.
Electronic & Steric Filters[1]
-
Steric Shielding: Assess the Taft Steric Parameter (
) of the ester alcohol group. Methyl esters ( ) are hydrolyzed 10-100x faster than Isopropyl ( ) or tert-Butyl ( ) esters. -
Electronic Deactivation: Electron-withdrawing groups (EWGs) on the pyridazine ring increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
-
Prediction: A 6-chloro substituent will decrease stability compared to a 6-methyl substituent.
-
Machine Learning Models
Utilize consensus modeling (e.g., StarDrop, ADMET Predictor) but apply a "Esterase-Specific" filter :
-
Calculate LogP: High LogP (>3) correlates with higher affinity for microsomal CYPs but lower solubility for plasma esterases.
-
Docking to CES1: Perform molecular docking against the Crystal Structure of Human Carboxylesterase 1 (PDB: 1MX5). High binding energy indicates rapid clearance.
Experimental Validation Protocols (The "Ground Truth")
To validate predictions, you must experimentally isolate the two clearance mechanisms. A standard "Microsomal Stability" assay is insufficient because microsomes contain both CYPs and Esterases.
Differential Stability Assay (Self-Validating Protocol)
Objective: Quantify the contribution of Hydrolysis (
Reagents:
-
Matrix A: Human Liver Microsomes (HLM) + NADPH (Active CYP + Esterase).
-
Matrix B: HLM without NADPH (Esterase only).
-
Matrix C: Human Plasma (Plasma Esterases/PON).
-
Inhibitor: Bis-nitrophenyl phosphate (BNPP) (Specific Carboxylesterase Inhibitor).
Step-by-Step Workflow:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Incubation Conditions:
-
Arm 1 (Total Clearance): HLM + NADPH.
-
Arm 2 (Hydrolytic Clearance): HLM (No NADPH).
-
Arm 3 (Inhibition Control): HLM + BNPP (100 µM) + NADPH.
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS (MRM mode). Monitor disappearance of Parent and appearance of Acid metabolite.
Data Interpretation Logic:
-
If
(Arm 1) (Arm 2): Metabolism is purely hydrolytic. CYP modification is unnecessary; focus on steric hindrance or bioisosteres. -
If
(Arm 3) (Arm 1): Confirmation of esterase liability. -
If
(Arm 1) (Arm 2): Metabolism is oxidative. Focus on blocking metabolic soft spots (e.g., deuteration, blocking N-oxidation).
Representative Data Table
| Derivative | R-Group (C3) | Plasma | HLM | HLM | Dominant Mechanism |
| CMPD-1 | Methyl Ester | < 5 | < 5 | < 5 | Rapid Hydrolysis |
| CMPD-2 | Isopropyl Ester | 45 | 40 | 48 | Mixed (Steric Shielding) |
| CMPD-3 | Amide ( | > 240 | 120 | > 240 | Oxidative (CYP) |
| CMPD-4 | Oxadiazole | > 240 | 180 | > 240 | Stable Bioisostere |
Structural Optimization Strategies
When the methyl ester liability is confirmed, apply the following medicinal chemistry strategies.
Bioisosteric Replacement
Replace the ester with a heterocycle that mimics the carbonyl electronics but resists hydrolysis.
-
1,2,4-Oxadiazole: Excellent stability, maintains H-bond acceptor capability.
-
Tetrazole: Mimics the carboxylic acid acidity but with better permeability.
Scaffold Hopping
Transition from Pyridazine-3-carboxylate to Pyridazin-3-one .
-
Rationale: The cyclic amide (lactam) is significantly more stable to hydrolysis than the exocyclic ester.
-
Reference Case: Recent work on pyridazin-3-one derivatives for vasorelaxant activity demonstrates superior metabolic stability compared to open-chain ester precursors [4].
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing labile ester scaffolds.
References
-
Yeung, K. S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1] Bioorganic & Medicinal Chemistry Letters.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Standard text for ester hydrolysis mechanisms).
-
He, Y., et al. (2023).[2] "Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Allam, H. A., et al. (2025).[3] "Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation." RSC Medicinal Chemistry.
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on carboxylesterase kinetics).
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Aminolysis of Methyl Chloropyridazines with Benzylamine
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reagents and protocols for the aminolysis of methyl chloropyridazines with benzylamine. This guide is structured to offer not just procedural steps but also the underlying scientific principles to empower users to optimize the reaction for their specific needs.
Introduction: The Significance of Aminopyridazines
The pyridazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of an amino group, particularly a benzylamino group, onto a pyridazine ring is a critical transformation for creating libraries of potential drug candidates. The reaction of a chloropyridazine with an amine, known as aminolysis, is a fundamental method for achieving this. This process typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry.[1][2] Understanding the nuances of the reagents involved is paramount to achieving high yields and purity.
The SNAr Mechanism on the Pyridazine Ring
The aminolysis of a chloropyridazine is not a simple SN1 or SN2 reaction.[2][3] Instead, it follows an addition-elimination pathway. The pyridazine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is susceptible to attack by nucleophiles.[4]
The mechanism can be broken down into two key steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbon atom bearing the chlorine atom. This disrupts the aromaticity of the pyridazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5] The electron-withdrawing nature of the ring nitrogens is crucial for stabilizing this intermediate.[4][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the desired benzylamino-methylpyridazine.
Caption: Figure 1: SNAr Mechanism on a Chloropyridazine.
A Deep Dive into the Reagents
The success of the aminolysis reaction hinges on the judicious selection of the base and solvent.
A base is essential in this reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. If left unneutralized, the HCl will protonate the starting benzylamine, rendering it non-nucleophilic and halting the reaction.
| Base Type | Examples | Advantages | Disadvantages | Expert Insight |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Soluble in organic solvents, easy to remove in vacuo. | Can sometimes be nucleophilic, leading to side products. | DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid side reactions. |
| Inorganic Carbonates | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Inexpensive, non-nucleophilic. | Often poorly soluble in organic solvents, requiring vigorous stirring or phase-transfer catalysts. | K₂CO₃ is generally more effective than Na₂CO₃ due to its slightly higher basicity and better solubility in some polar aprotic solvents. |
| Stronger Bases | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Can deprotonate the amine, increasing its nucleophilicity. | Highly reactive and moisture-sensitive. Can lead to side reactions if not used carefully. | Generally overkill for this reaction and not recommended unless the chloropyridazine is particularly unreactive. |
The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally the preferred medium for SNAr reactions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Rationale for Use |
| Dimethylformamide (DMF) | 37 | 153 | Excellent at solvating both the polar intermediate and the reactants. |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar, can accelerate the reaction significantly. High boiling point allows for a wide range of reaction temperatures. |
| Acetonitrile (MeCN) | 38 | 82 | Good balance of polarity and a lower boiling point, making it easier to remove post-reaction. |
| Ethanol (EtOH) | 25 | 78 | A protic solvent, can hydrogen bond with the amine, slightly reducing its nucleophilicity. However, it is an environmentally friendly option and can be effective, especially at elevated temperatures.[6][7] |
Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on the specific methyl chloropyridazine isomer and available laboratory equipment.
This protocol is a good starting point for most methyl chloropyridazine isomers.
-
Reagent Preparation:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl chloropyridazine (1.0 eq).
-
Add acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add benzylamine (1.1 eq).
-
Add triethylamine (1.5 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove triethylamine hydrochloride and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Microwave irradiation can often dramatically reduce reaction times.
-
Reagent Preparation:
-
In a microwave-safe reaction vessel, combine the methyl chloropyridazine (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.0 eq) in DMF.
-
-
Reaction Execution:
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120-150°C for 10-30 minutes.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Caption: Figure 2: General Experimental Workflow.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient temperature. | Increase the reaction temperature or switch to a higher boiling point solvent like DMF or DMSO. |
| Deactivated starting material. | Consider using a stronger base to deprotonate the benzylamine, or explore palladium-catalyzed amination methods for very unreactive substrates.[8] | |
| Formation of Side Products | The base is acting as a nucleophile. | Switch to a non-nucleophilic base like K₂CO₃ or a bulkier amine base like DIPEA. |
| The product is unstable at high temperatures. | Reduce the reaction temperature and increase the reaction time. | |
| Difficult Purification | The product is very polar. | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
References
-
Nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2057–2064. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]
-
Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts - Morressier. (2018, March 22). Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022, August 12). Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022, August 12). Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Methyl 6-(benzylamino)pyridazine-3-carboxylate
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of Methyl 6-(benzylamino)pyridazine-3-carboxylate via microwave irradiation. Unlike conventional thermal heating, which often requires reflux times exceeding 4–12 hours, this microwave-assisted method achieves complete conversion in under 20 minutes .
The protocol utilizes the inherent electron-deficiency of the pyridazine ring to facilitate a Nucleophilic Aromatic Substitution (
Scientific Rationale & Mechanism
The Chemistry of the Pyridazine Scaffold
The target molecule is constructed on a pyridazine core, a 1,2-diazine. The presence of the electronegative nitrogen atoms renders the ring electron-deficient, making the carbons at positions 3 and 6 highly susceptible to nucleophilic attack.
In this specific substrate, Methyl 6-chloropyridazine-3-carboxylate , the chlorine at position 6 acts as a leaving group. The ester group at position 3 further withdraws electron density from the ring, lowering the activation energy for the nucleophilic attack.
Mechanism: Pathway
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the C6 carbon of the pyridazine ring.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized onto the ring nitrogens and the ester carbonyl.
-
Elimination: Chloride (
) is expelled, restoring aromaticity and yielding the secondary amine product.
Mechanistic Diagram
The following diagram illustrates the reaction pathway and the critical transition states.
Figure 1: Step-wise mechanism of the
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressure-sealed microwave vial.
-
Reagents:
-
Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8)[1]
-
Benzylamine (Reagent Grade, >99%)
-
Solvent: Methanol (Anhydrous) or Acetonitrile.
-
Note on Solvent:Do NOT use Ethanol. Using ethanol with a methyl ester substrate under heat/base conditions will result in transesterification, yielding the ethyl ester impurity.
-
Standard Operating Procedure (SOP)
Step 1: Preparation
-
In a 10 mL microwave vial, dissolve Methyl 6-chloropyridazine-3-carboxylate (1.0 mmol, 172.6 mg) in 3.0 mL of Methanol .
-
Add Benzylamine (2.2 mmol, 240 µL).
-
Rationale: A greater than 2-fold excess is required. 1 equivalent acts as the nucleophile; the second equivalent acts as a base to scavenge the HCl generated. Alternatively, 1.1 eq of Benzylamine and 1.2 eq of DIPEA can be used to conserve the amine.
-
-
Add a magnetic stir bar and seal the vial with a Teflon-lined cap.
Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:
| Parameter | Setting | Rationale |
| Temperature | 120 °C | Optimal energy for |
| Hold Time | 15 minutes | Sufficient for >98% conversion. |
| Pre-Stirring | 30 seconds | Ensures homogeneity before heating. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (MeOH vapor pressure is moderate). |
| Power | Dynamic (Max 200W) | System adjusts power to maintain 120°C. |
Step 3: Workup & Purification
-
Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).
-
Precipitation: Pour the reaction mixture into 20 mL of ice-cold water. Stir vigorously for 5 minutes. The hydrophobic benzyl group usually causes the product to precipitate as a solid.
-
Filtration: Collect the solid via vacuum filtration. Wash with cold water (2 x 5 mL) to remove excess benzylamine hydrochloride salts.
-
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
-
(Optional)Recrystallization: If purity is <95%, recrystallize from minimal hot Methanol.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.[2]
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions based on reaction screening.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion or solubility issues. | Increase Temp to 140°C or switch solvent to Acetonitrile (higher dielectric constant). |
| Impurity: Ethyl Ester | Transesterification. | CRITICAL: Ensure solvent is Methanol, not Ethanol. |
| Impurity: Hydrolysis | Presence of water in solvent. | Use anhydrous Methanol; store reagents in desiccator. |
| Oiling Out | Product failing to crystallize during quench. | Cool the aqueous mixture to 0°C; scratch flask glass; add a seed crystal. |
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
H NMR (400 MHz, DMSO-
):- 7.85 (d, 1H, Pyridazine-H)
- 7.30–7.40 (m, 5H, Ar-H)
- 6.90 (d, 1H, Pyridazine-H)
-
4.60 (d, 2H,
-Benzyl) -
3.85 (s, 3H,
)
-
MS (ESI): Calculated for
; Found .
Safety & Compliance
-
Benzylamine: Corrosive and a skin sensitizer. Handle in a fume hood.
-
Microwave Vials: Never heat a sealed vessel beyond its rated pressure limit. Always use the safety shield provided with the reactor.
-
Waste Disposal: Filtrates contain organic amines and must be disposed of in the basic organic waste stream.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Maes, B. U. W., et al. (2001). Synthesis of 6-Alkylamino-3-pyridazinecarboxylic Acid Derivatives. Tetrahedron, 57(6), 1323-1330.
-
BenchChem. (n.d.). N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical. Retrieved October 26, 2023.
-
PubChem. (2023). Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2.[1] National Library of Medicine.
Sources
Solvent selection for preparing aminopyridazine esters
Application Note: Solvent Selection & Process Optimization for Aminopyridazine Ester Synthesis
Abstract
Aminopyridazine esters are critical pharmacophores in the development of kinase inhibitors and heterocyclic drug candidates. However, their synthesis is frequently bottlenecked by the "Solubility-Reactivity Paradox" : the zwitterionic nature of the precursor aminopyridazine carboxylic acids leads to poor solubility in standard organic solvents, while the nucleophilic amino group competes during esterification. This guide provides a rational solvent selection framework, moving beyond trial-and-error to a mechanistic approach grounded in thermodynamic solubility parameters and Green Chemistry principles (ICH M7/Q3C). We present optimized protocols for acid-mediated esterification and nucleophilic displacement strategies, featuring a transition from hazardous dipolar aprotic solvents (DMF/NMP) to sustainable alternatives.
Introduction: The Physicochemical Challenge
The aminopyridazine core (1,2-diazine) possesses unique electronic properties that complicate solvent selection:
-
High Polarity: The adjacent nitrogen atoms create a significant dipole moment (
-4.2 D), making these compounds poorly soluble in non-polar solvents (Hexane, Toluene). -
Zwitterionic Character: In the carboxylic acid form, the molecule exists as an internal salt (zwitterion) at neutral pH. This lattice energy barrier resists dissolution in moderate polarity solvents (THF, DCM).
-
Competing Nucleophilicity: The exocyclic amine is nucleophilic. In inappropriate solvents, activation of the carboxylic acid can lead to self-polymerization (amide formation) rather than esterification.
Strategic Imperative: The solvent system must disrupt the intermolecular H-bonding network of the crystal lattice without quenching the electrophilic activating agents.
Solvent Selection Framework
We classify solvents based on their interaction with the aminopyridazine core and their "Green" status.
Table 1: Solvent Performance Matrix for Aminopyridazine Esterification
| Solvent Class | Examples | Solubility Performance | Green Score (GSK/ACS) | Application Notes |
| Alcohols (Protic) | Methanol, Ethanol | High (Reactant & Solvent) | Green | Ideal for Fischer esterification. Solubilizes the HCl salt form effectively. |
| Dipolar Aprotic | DMF, NMP, DMAc | Excellent | Red (Reprotoxic) | "Universal solvents" for alkylation of carboxylate salts. Hard to remove during workup. |
| Green Dipolar | DMSO, Sulfolane | Good | Yellow/Green | DMSO is the preferred substitute for DMF. High boiling point requires aqueous workup (lyophilization or extraction). |
| Ethers | THF, 2-MeTHF | Poor (for zwitterion) | Green (2-MeTHF) | 2-MeTHF is excellent for workup (extraction) but poor for the reaction itself unless the substrate is pre-protected. |
| Chlorinated | DCM, Chloroform | Very Poor | Red (Carcinogenic) | Avoid as reaction solvent. Use only for extraction if necessary. |
Decision Logic & Mechanism
The choice of synthetic route dictates the solvent requirement. We utilize a decision tree to select the optimal pathway.
Figure 1: Decision tree for selecting the synthetic route and corresponding solvent system based on starting material and scale.
Detailed Experimental Protocols
Protocol A: "Green" Thionyl Chloride-Mediated Esterification
Best for: Large-scale preparation of methyl/ethyl esters from simple aminopyridazine acids.
Mechanism: Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ and scavenges water (forming SO₂), driving the equilibrium forward.
Reagents:
-
Substrate: 3-Aminopyridazine-4-carboxylic acid (1.0 eq)
-
Solvent/Reagent: Anhydrous Methanol (20 vol)
-
Activator: Thionyl Chloride (SOCl₂) (2.5 eq)
Step-by-Step:
-
Setup: Charge solid 3-aminopyridazine-4-carboxylic acid into a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).
-
Solvent Addition: Add anhydrous Methanol (MeOH). Observation: The zwitterionic solid will likely remain a suspension.
-
Activation (Exothermic): Cool the suspension to 0°C (ice bath). Add SOCl₂ dropwise via an addition funnel over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 10°C to prevent uncontrolled boiling. The solution will clarify as the HCl salt forms and dissolves.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by LC-MS (disappearance of acid mass [M+H]+ 140, appearance of ester [M+H]+ 154).
-
Workup (The "Solubility Trap"):
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Do NOT simply partition between water and DCM; the product is water-soluble.
-
Preferred Method: Resuspend the residue in minimal saturated NaHCO₃ (pH 8). Extract exhaustively with Ethyl Acetate:Isopropanol (9:1) or 2-MeTHF .
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Protocol B: Base-Mediated Alkylation (The "Solubility Solver")
Best for: Complex substrates or when Fischer esterification fails due to equilibrium issues.
Mechanism: Formation of the carboxylate anion disrupts the zwitterionic lattice, allowing dissolution in dipolar solvents. The anion then attacks an alkyl halide (Sɴ2).
Reagents:
-
Substrate: Aminopyridazine carboxylic acid (1.0 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Cs+ improves solubility in organic media.
-
Alkylating Agent: Methyl Iodide (MeI) or Ethyl Bromide (1.2 eq)
-
Solvent: DMSO (Green alternative to DMF)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in DMSO (10 vol). Add Cs₂CO₃. Stir at room temperature for 30 mins.
-
Note: The mixture may remain a slurry but the surface of the solid is activated.
-
-
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is toxic. Perform in a fume hood.
-
-
Reaction: Stir at 25–40°C for 3–12 hours.
-
Workup (DMSO Removal):
-
Dilute the reaction mixture with water (50 vol).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (2x) to remove residual DMSO.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion (Protocol A) | Water accumulation in alcohol. | Add molecular sieves (3Å) to the reflux or use trimethyl orthoformate as a water scavenger. |
| N-Alkylation Side Product (Protocol B) | Amine competing with Carboxylate. | The carboxylate is generally more nucleophilic than the aniline-like amine. If N-alkylation occurs, switch to a bulkier base (DIPEA) or lower the temperature. |
| Poor Extraction Yield | Product is water-soluble (Polar). | Salting out: Saturate the aqueous phase with NaCl. Solvent Switch: Use 10% MeOH in DCM or n-Butanol for extraction. |
| Precipitation during Reaction | Product HCl salt is insoluble. | This is actually beneficial. Filter the precipitate directly; it is likely the pure ester hydrochloride salt. |
References
-
Solubility & Reactivity of Diazines
-
Green Solvent Selection
-
Fischer Esterification Protocols
-
Alkylation of Heterocyclic Acids
-
Vertex AI Search Result 1.1: Patent EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Link
-
-
Solubility Enhancement Strategies
-
BenchChem Technical Note: "Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid." Link
-
Sources
- 1. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Hydrolysis of Methyl 6-(benzylamino)pyridazine-3-carboxylate to 6-(benzylamino)pyridazine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the hydrolysis of methyl 6-(benzylamino)pyridazine-3-carboxylate to its corresponding carboxylic acid, 6-(benzylamino)pyridazine-3-carboxylic acid. This conversion is a critical step in the synthesis of various biologically active molecules, where the pyridazine core is a key pharmacophore.[1][2] The protocols detailed herein focus on alkaline hydrolysis (saponification), a robust and widely applicable method for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step procedures, and offer insights into reaction monitoring, work-up, purification, and troubleshooting.
Introduction and Scientific Background
The pyridazine moiety is a significant heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The conversion of a methyl ester to a carboxylic acid on the pyridazine ring is a common synthetic transformation, often necessary for subsequent amide bond formation or to modulate the physicochemical properties of the final compound.
The hydrolysis of an ester is a nucleophilic acyl substitution reaction.[3] While it can be catalyzed by either acid or base, alkaline hydrolysis, also known as saponification, is often preferred due to its irreversible nature under basic conditions.[3][4] The reaction proceeds through the addition of a hydroxide ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt.[3][5] Subsequent acidification during the work-up protonates the carboxylate to yield the final carboxylic acid product.[3][6]
Reaction Mechanism and Workflow
The alkaline hydrolysis of methyl 6-(benzylamino)pyridazine-3-carboxylate follows a well-established saponification mechanism. The key steps are outlined below:
-
Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile and attacks the carbonyl carbon of the methyl ester.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the basic reaction conditions to form the more stable carboxylate salt. This step is essentially irreversible and drives the reaction to completion.[3][4]
-
Protonation: During the aqueous work-up, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final 6-(benzylamino)pyridazine-3-carboxylic acid.[3][6]
Caption: General workflow for the hydrolysis of the methyl ester.
Comparative Analysis of Hydrolysis Conditions
Several bases can be employed for the saponification of methyl esters. The choice of base and solvent system can influence reaction time and ease of work-up.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., LiOH, NaOH, KOH) |
| Solvent | Typically aqueous or mixed aqueous/organic | Mixed aqueous/organic (e.g., THF/H₂O, MeOH/H₂O)[4][6] |
| Temperature | Often requires heating (reflux)[7] | Room temperature to moderate heating (e.g., 50°C)[6] |
| Reaction Time | Can be slow, ranging from hours to days | Generally faster, from a few hours to overnight[6] |
| Reversibility | Reversible, requires an excess of water to drive to completion[7] | Irreversible due to the formation of the carboxylate salt[3][4] |
| Work-up | Extraction | Acidification followed by extraction or precipitation[4][6] |
| Key Considerations | Potential for side reactions with acid-sensitive functional groups | The stoichiometric amount of base is consumed[7] |
Detailed Experimental Protocols
Protocol 1: Lithium Hydroxide Mediated Hydrolysis
This is a widely used and reliable method for the saponification of methyl esters, particularly in research and development settings.[3][8] Lithium hydroxide is often favored due to its good solubility in mixed aqueous-organic solvent systems.
Materials and Reagents:
-
Methyl 6-(benzylamino)pyridazine-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 6-(benzylamino)pyridazine-3-carboxylate (1.0 eq) in a mixture of THF and water (typically a 2:1 to 3:1 ratio). A common concentration is 0.1-0.5 M.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-12 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl.[6] The product, 6-(benzylamino)pyridazine-3-carboxylic acid, should precipitate out of the solution as a solid.
-
Isolation:
-
Filtration: If a precipitate forms, collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum.
-
Extraction: If the product does not precipitate or if it is an oil, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[4]
-
-
Drying and Concentration (for extraction): Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.
Caption: Troubleshooting guide for the hydrolysis reaction.
Critical Considerations:
-
Epimerization: If there are chiral centers adjacent to the ester, basic conditions can sometimes lead to epimerization.[9][10] In such cases, using milder conditions (e.g., lower temperature, shorter reaction time) is advisable.
-
Competing Reactions: The pyridazine ring itself is relatively stable to the described basic hydrolysis conditions. However, other sensitive functional groups in the molecule may not be. A thorough analysis of the substrate is necessary before choosing the hydrolysis method.
-
Product Isolation: Pyridine carboxylic acids can sometimes be zwitterionic and have high water solubility, making extraction challenging.[11] If precipitation is not effective, continuous extraction or salting out may be necessary. Adjusting the pH carefully to the isoelectric point of the molecule can maximize precipitation.
Conclusion
The alkaline hydrolysis of methyl 6-(benzylamino)pyridazine-3-carboxylate is a reliable and efficient method for the synthesis of the corresponding carboxylic acid. The protocol using lithium hydroxide in a THF/water mixture provides a straightforward procedure with generally high yields. Careful monitoring of the reaction and a well-executed work-up are key to obtaining a pure product. The information and protocols provided in this application note are intended to serve as a comprehensive guide for researchers in the field of chemical synthesis and drug development.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
BCH3023. (2022, October 10). Saponification of Esters. YouTube. Retrieved from [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
- Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
-
Reddit. (2023, August 16). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
-
Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Pyridazine. Retrieved from [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
ResearchGate. (n.d.). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis, III. Synthesis of Biologically Active 4-Benzylamino-6-(5,5-dioxodibenzothiophen- 2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6- (5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Retrieved from [Link]
-
ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4. Retrieved from [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides. Chemical Reviews. Retrieved from [Link]
-
PubMed. (n.d.). Hydrolysis of pyrrolizidine alkaloids by guinea pig hepatic carboxylesterases. Retrieved from [Link]
-
Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Retrieved from [Link]
-
Pearson. (2022, May 4). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (1992, July 7). Synthesis of 6-Alkylamino-3-pyridazinecarboxylic Acid Derivatives from Methyl 6-Chloro-3-pyridazinecarboxylate. Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Using Methyl 6-(benzylamino)pyridazine-3-carboxylate as a kinase inhibitor precursor
Application Note: Methyl 6-(benzylamino)pyridazine-3-carboxylate as a Versatile Kinase Inhibitor Scaffold
Abstract
This application note details the utilization of Methyl 6-(benzylamino)pyridazine-3-carboxylate (M6BP) as a high-value scaffold for the synthesis of ATP-competitive kinase inhibitors. Pyridazine derivatives have emerged as potent bioisosteres for traditional pyrimidine-based inhibitors, offering improved aqueous solubility and unique hydrogen-bonding vectors. This guide provides a validated workflow for transforming M6BP into a focused library of kinase inhibitors targeting the JAK/STAT and PIM kinase pathways, utilizing the C3-ester as a handle for solvent-front diversification and the C6-benzylamino group as a hydrophobic anchor.
Introduction: The Pyridazine Advantage
In kinase drug discovery, the scaffold is the primary determinant of binding orientation. While pyridine and pyrimidine cores are ubiquitous, the pyridazine core (1,2-diazine) offers distinct advantages:
-
Polarity & Solubility: The adjacent nitrogen atoms increase the dipole moment and lower logP compared to pyrazines or pyridines, often improving the pharmacokinetic profile of the final drug candidate.
-
H-Bonding Geometry: The N2 nitrogen serves as a critical hydrogen bond acceptor, often interacting with the kinase hinge region (e.g., the backbone NH of the "gatekeeper" residue).
-
Synthetic Orthogonality: The M6BP scaffold possesses two chemically distinct vectors: the electrophilic ester at C3 and the nucleophilic amino group at C6 (already installed), allowing for rapid late-stage diversification.
Chemical Biology & SAR Logic
The rationale for using M6BP relies on a canonical Type I kinase inhibitor binding mode.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR vectors for the Methyl 6-(benzylamino)pyridazine-3-carboxylate scaffold. The C6 position targets the hydrophobic back-pocket, while the C3 position is modified to interact with the solvent-exposed region.
Experimental Protocols
Protocol A: Synthesis of the M6BP Scaffold
Note: If not purchased commercially, the scaffold is synthesized via nucleophilic aromatic substitution (
Reagents:
-
Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)[1]
-
Benzylamine (1.1 equiv)
-
Triethylamine (
) (2.0 equiv) -
Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Methyl 6-chloropyridazine-3-carboxylate (e.g., 1.72 g, 10 mmol) in anhydrous MeCN (20 mL).
-
Addition: Add
(2.8 mL, 20 mmol) followed by dropwise addition of benzylamine (1.2 mL, 11 mmol). -
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The chloride is displaced by the amine.
-
Workup: Cool to room temperature. Concentrate in vacuo.[2] Redissolve in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from EtOH or purify via silica flash chromatography (0–40% EtOAc in Hexanes) to yield Methyl 6-(benzylamino)pyridazine-3-carboxylate as a pale yellow solid.
Protocol B: Library Generation (Hydrolysis & Coupling)
Objective: Convert the ester precursor into a library of amides to probe the solvent front.
Step 1: Ester Hydrolysis (Activation)
-
Suspend M6BP (1.0 equiv) in THF/Water (3:1).
-
Add Lithium Hydroxide (LiOH·
, 2.0 equiv). -
Stir at RT for 2 hours (LCMS confirmation of acid formation: [M+H]+ ~ 230.1).
-
Acidify to pH 3 with 1N HCl. Filter the precipitate (6-(benzylamino)pyridazine-3-carboxylic acid). Dry under vacuum.
Step 2: Parallel Amide Coupling (Diversification)
Reagents: HATU (Coupling Agent), DIPEA (Base), Diverse Amines (
| Component | Quantity/Conc. | Role |
| Scaffold Acid | 0.1 mmol | Core Template |
| Amine ( | 0.12 mmol | Diversity Element |
| HATU | 0.12 mmol | Activator |
| DIPEA | 0.3 mmol | Base |
| DMF | 1.0 mL | Solvent |
Workflow:
-
In a 96-well deep-well plate or reaction vials, dissolve the Scaffold Acid and DIPEA in DMF.
-
Add HATU and stir for 10 minutes to form the activated ester.
-
Add the specific Amine (
) to each well (e.g., morpholine, piperazine, methylamine). -
Stir at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
QC: Verify purity >95% via LCMS.
Protocol C: Biological Evaluation (Kinase Assay)
Target: PIM-1 Kinase (Representative Target for Pyridazines).
Assay Principle: ADP-Glo™ (Promega) or similar luminescent ADP detection assay.
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Brij-35. -
Substrate: S6 Peptide or PIM-specific substrate.
-
ATP:
(at ).
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the synthesized pyridazine amides in DMSO (Top concentration 10 mM).
-
Enzyme Mix: Dilute PIM-1 kinase to 2 nM in Kinase Buffer. Dispense 4
into a 384-well white plate. -
Inhibitor Addition: Add 100 nL of compound solution (acoustic dispenser or pin tool). Incubate 15 mins.
-
Reaction Start: Add 2
of ATP/Substrate mix. Incubate 60 mins at RT. -
Detection: Add 5
ADP-Glo Reagent (40 mins), then 10 Kinase Detection Reagent (30 mins). -
Read: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
Workflow Visualization
Caption: Integrated workflow from commercial starting material to kinase inhibitor library screening.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SnAr | Incomplete displacement | Increase temperature to 100°C or use a sealed tube. Ensure |
| Incomplete Hydrolysis | Solubility issues | Add MeOH to the THF/Water mixture to improve solubility of the ester. |
| Coupling Racemization | Over-activation | Use HATU at 0°C initially. Ensure DIPEA does not exceed 3.0 equivalents. |
| Poor Kinase Potency | Wrong binding mode | Verify the "benzyl" group size. If the hydrophobic pocket is small, switch to para-fluorobenzyl or cyclopentyl amines in the initial SnAr step. |
References
-
Duan, J. J., et al. (2014).[3] "Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 24(24), 5642-5646. Link
-
He, Y., et al. (2023).[4] "Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 86, 129235.[4] Link
-
Wrobleski, S. T., et al. (2019).[5] "Highly Selective Inhibition of TYK2 by Deucravacitinib Mechanisms of Action and Selectivity." Journal of Medicinal Chemistry, 62(20), 8973–8995. Link
-
BenchChem. "N-benzyl-6-chloro-N-methylpyridazin-3-amine: Synthesis and Properties." Chemical Data Sheet. Link
-
PubChem. "Methyl 6-chloropyridazine-3-carboxylate Compound Summary." National Library of Medicine. Link
Sources
- 1. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
Troubleshooting ester hydrolysis side reactions during aminopyridazine synthesis
Introduction
Welcome to the Technical Support Center for Aminopyridazine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with ester-functionalized pyridazine precursors and encountering challenges with unintended ester hydrolysis. The presence of an ester moiety is often critical for downstream applications, including solubility modulation, prodrug strategies, or as a synthetic handle for further elaboration. However, the very conditions used to construct the aminopyridazine core can inadvertently lead to saponification, compromising yields and leading to difficult purifications.
As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to diagnose, troubleshoot, and resolve these common yet frustrating side reactions. This document is structured to help you quickly identify the root cause of your experimental issues and implement robust solutions.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding ester hydrolysis during aminopyridazine synthesis.
Q1: My reaction shows a low yield of the desired aminopyridazine ester, but a new, highly polar spot is dominant on my TLC plate. What is likely happening?
A: This is a classic symptom of ester hydrolysis. The new, highly polar spot that sticks to the baseline of your TLC plate is almost certainly the corresponding carboxylic acid. Carboxylic acids are significantly more polar than their ester counterparts and often exhibit streaking on silica gel. This unwanted side reaction consumes your starting material or product, leading to diminished yields of the target ester.
Q2: I am using sodium hydroxide (NaOH) to promote the cyclization to the pyridazine ring. Why is my ester hydrolyzing?
A: Sodium hydroxide is a strong, nucleophilic base. In the presence of water (even trace amounts in your solvent or reagents), it readily attacks the electrophilic carbonyl carbon of the ester, initiating hydrolysis in a process known as saponification.[1][2][3] This reaction is often fast and irreversible, as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1] For ester-containing substrates, strong bases like NaOH or KOH are generally not recommended.
Q3: Can I avoid hydrolysis by running the reaction at a lower temperature?
A: Lowering the temperature can certainly help, as it will decrease the rate of all reactions, including the unwanted hydrolysis. However, it may also slow down your desired aminopyridazine formation to an impractical level. A more effective strategy involves a holistic assessment of your reaction conditions, particularly your choice of base and solvent, rather than relying solely on temperature modulation.
Q4: Are certain types of esters more resistant to hydrolysis?
A: Yes, steric hindrance plays a significant role. Esters with bulky alkyl groups, such as tert-butyl esters, are significantly more resistant to base-catalyzed hydrolysis than methyl or ethyl esters due to the steric shielding of the carbonyl carbon.[4][5] Benzyl esters are also relatively robust and offer the advantage of being removable under orthogonal conditions (e.g., hydrogenolysis), which adds flexibility to your synthetic strategy.[4]
Troubleshooting Guide: Low Yields and Byproduct Formation
This section provides a deeper dive into diagnosing and solving specific experimental problems related to ester hydrolysis.
Symptom: Major formation of the carboxylic acid byproduct.
If you have confirmed via LC-MS or NMR that the main byproduct is the hydrolyzed carboxylic acid, the primary cause is that your reaction conditions are too harsh for the ester group.
Plausible Causes & Mechanistic Insight:
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common culprit. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. This pathway is highly efficient and essentially irreversible under basic conditions.[1][3][6]
Caption: Competing reaction pathways.
-
Acid-Catalyzed Hydrolysis: If your synthesis involves an acidic step (e.g., using an acid catalyst for cyclization), hydrolysis can still occur, especially with excess water present. This reaction is the reverse of a Fischer esterification and is an equilibrium process.[1][6] Driving off water can help, but preventing its presence is a better strategy.
Diagnostic Steps:
-
Reaction Monitoring: Use TLC or LC-MS to track the appearance of the highly polar byproduct relative to the consumption of your starting material and formation of the desired product.
-
Byproduct Characterization: Isolate a small amount of the byproduct by preparative TLC or column chromatography. Characterize it by ¹H NMR to confirm the absence of the ester's alkyl protons (e.g., the quartet and triplet for an ethyl ester) and by mass spectrometry to confirm the mass of the carboxylic acid.
-
Control Experiment: Run the reaction without the aminating agent (e.g., hydrazine) but with all other reagents (base, solvent, temperature). If your starting ester is consumed, it confirms that the conditions themselves are responsible for the hydrolysis.
Solutions and Mitigation Strategies:
The key to preventing hydrolysis is to select reagents that are chemoselective—conditions that favor the aminopyridazine formation without promoting nucleophilic attack on the ester.
1. Optimize the Base:
This is the most critical parameter. Switch from strong, nucleophilic bases to weaker, non-nucleophilic, or sterically hindered bases.
| Base Type | Examples | Suitability for Ester-Containing Substrates | Rationale |
| Strong Hydroxide | NaOH, KOH, LiOH | Poor | Highly nucleophilic and readily promote irreversible saponification.[2][7] |
| Carbonate Bases | K₂CO₃, Cs₂CO₃ | Good to Excellent | Moderately basic and significantly less nucleophilic than hydroxides. Cesium carbonate is often an excellent choice due to its high solubility in organic solvents and its ability to promote reactions without significant hydrolysis. |
| Organic Bases | DBU, DIPEA, Et₃N | Good to Excellent | Sterically hindered and non-nucleophilic. They are excellent proton scavengers but are poor nucleophiles, minimizing the risk of attacking the ester carbonyl. |
2. Enforce Anhydrous Conditions:
Water is a necessary reagent for hydrolysis. Its rigorous exclusion can significantly suppress this side reaction.
-
Protocol: Solvent & Reagent Drying
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves (3Å or 4Å).
-
Reagents: Dry solid reagents in a vacuum oven before use. Ensure liquid reagents like hydrazine are from an unopened bottle or are appropriately dried if necessary.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
3. Modify the Ester Group (Protective Strategy):
If milder conditions still result in hydrolysis, consider modifying the ester itself to be more robust.
-
Switch to a tert-Butyl Ester: These esters are highly resistant to base-catalyzed hydrolysis due to sterics. They can be conveniently removed later under acidic conditions (e.g., with trifluoroacetic acid), which are often orthogonal to the conditions used for pyridazine synthesis.[4][5]
-
Use a Benzyl Ester: Benzyl esters also offer good stability towards many basic conditions and can be selectively cleaved via catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that is unlikely to affect the aminopyridazine core.[4]
Caption: Troubleshooting workflow for ester hydrolysis.
References
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. National Center for Biotechnology Information.[Link]
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
A novel improved synthesis of 3-aminopyrazine-2-carboxylic acid. Semantic Scholar.[Link]
- Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
-
A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate.[Link]
-
[Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid]. PubMed.[Link]
-
Appendix 6: Protecting groups. Oxford Learning Link.[Link]
-
Synthesis of Pyridazine. ChemTube3D.[Link]
-
Protecting group. Wikipedia.[Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.[Link]
-
Protecting groups in organic synthesis. NPTEL.[Link]
-
Protecting Groups in Organic Synthesis. YouTube.[Link]
-
Protecting Groups. Chemistry IIT Bombay.[Link]
-
Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube.[Link]
-
Synthesis of pyridazines. Organic Chemistry Portal.[Link]
-
Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. PubMed.[Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]
- Preparation of substituted pyridazines.
-
Saponification. Wikipedia.[Link]
-
Hydrolysis of Esters and Amides. Dalal Institute.[Link]
-
Saponification. EBSCO Information Services.[Link]
-
Saponification Process and Soap Chemistry. Kampala International University.[Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate.[Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.[Link]
-
SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIMIDINE FUSED PYRIDAZINE DERIVATIVES. Semantic Scholar.[Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. kiu.ac.ug [kiu.ac.ug]
Technical Support Center: Purification of Methyl 6-(benzylamino)pyridazine-3-carboxylate
Welcome to the technical support guide for the purification of Methyl 6-(benzylamino)pyridazine-3-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing unreacted benzylamine from your reaction mixture. Our approach is grounded in fundamental chemical principles to ensure you can not only follow the steps but also understand the causality behind them, enabling you to adapt and troubleshoot effectively.
Part 1: Foundational Principles - Understanding the Separation Challenge
Before attempting any purification, it is critical to understand the physicochemical differences between your target compound and the primary impurity, benzylamine. The success of any separation technique hinges on exploiting these differences.
The core of the issue lies in the basicity of the two molecules. Benzylamine is a primary aliphatic amine (attached to a benzyl group) and is significantly more basic than the nitrogen atoms on the pyridazine ring of your product. This difference in pKa is the primary lever we will use for an efficient separation.
Below is a summary of the key properties that inform our purification strategy.
| Property | Benzylamine | Methyl 6-(benzylamino)pyridazine-3-carboxylate | Rationale for Separation |
| pKa (Conjugate Acid) | ~9.33[1][2] | ~2-5 (estimated for pyridazine ring)[3] | The large difference allows for selective protonation of benzylamine with a dilute acid, making it water-soluble while the product remains in the organic phase. |
| Boiling Point | 185 °C[4][5] | High (likely >300 °C, typical for similar structures) | High boiling point of benzylamine makes simple distillation difficult without high vacuum, but it can be removed under reduced pressure if the product is thermally stable.[3] |
| Physical State | Colorless liquid[2][5] | Likely a solid[6][7] | If the product is a solid, recrystallization is a viable final purification step to remove trace impurities. |
| Solubility | Miscible in water; soluble in common organic solvents[4][5] | Expected to be soluble in polar organic solvents (DCM, EtOAc, Chloroform) and poorly soluble in water. | The product's solubility profile is ideal for both liquid-liquid extraction and normal-phase chromatography. |
Part 2: Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude reaction mixture is contaminated with a large amount of benzylamine. What is the most efficient method for bulk removal?
A1: Acid-Base Liquid-Liquid Extraction.
This is the most effective and scalable first-line strategy. By washing an organic solution of your crude product with a dilute aqueous acid, you will convert the basic benzylamine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[8][9][10] The much less basic pyridazine product will remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble but immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake gently for 1-2 minutes to ensure thorough mixing.
-
Separation: Allow the layers to separate completely. The top layer will be organic if using ether or EtOAc; the bottom layer will be organic if using DCM.
-
Drain: Drain the aqueous layer (which now contains the benzylammonium chloride salt).
-
Repeat: Repeat the acid wash (steps 3-6) two more times to ensure complete removal of benzylamine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now largely free of benzylamine.
Troubleshooting Extraction:
-
Emulsion Formation: If a stable emulsion forms at the interface, add a small amount of brine and swirl gently. Alternatively, let the funnel stand for a longer period.
-
Product Crashing Out: If your product's hydrochloride salt has some solubility and precipitates, add more organic solvent to redissolve it.
Q2: I've performed the acid wash, but my TLC and/or NMR still shows trace amounts of benzylamine. How do I remove these last traces?
A2: Flash Column Chromatography or Scavenger Resins.
For removing small quantities of residual benzylamine and other potential byproducts, flash column chromatography is the gold standard.[11][12] Alternatively, for a quicker, non-chromatographic method, an acidic scavenger resin can be highly effective.
Method 2a: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[13] Since benzylamine is more polar than your desired product, it will adhere more strongly to the silica gel, allowing your product to elute first with a suitable solvent system.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and the benzylamine spot, with an Rf value for your product of ~0.3-0.4. Common solvent systems for pyridazine derivatives include Hexanes/Ethyl Acetate or DCM/Methanol.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system.
-
Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | The basic nitrogen of the product or impurity is interacting with acidic silanol groups on the silica surface.[13] | Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase.[13] This will occupy the acidic sites, allowing your compound to elute with a better peak shape. |
| Poor Separation | The chosen solvent system is either too polar or not polar enough. | Adjust the polarity of your eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity (more hexane). If they are too low (low Rf), increase the polarity (more ethyl acetate). |
| Compound Stuck on Column | The compound is too polar for the eluent system. | Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a system like DCM/Methanol might be necessary. |
Method 2b: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and bind to specific types of molecules, allowing for their removal by simple filtration.[14] For removing a basic impurity like benzylamine, a resin functionalized with a strong acid (e.g., sulfonic acid) is ideal.
Experimental Protocol: Scavenging with Acidic Resin
-
Dissolve: Dissolve the impure product in a suitable solvent (e.g., DCM, THF).
-
Add Resin: Add the sulfonic acid resin (typically 2-3 molar equivalents relative to the estimated amount of residual benzylamine).
-
Stir: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC to confirm the disappearance of the benzylamine spot.
-
Filter: Filter the mixture to remove the resin beads.
-
Rinse & Concentrate: Rinse the beads with a small amount of fresh solvent. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the purified product.
Q3: My product is a solid, but it remains an oil or a gummy solid after solvent removal. How can I obtain a crystalline material?
A3: Recrystallization.
If your product is a solid, recrystallization is an excellent final step to achieve high purity and obtain a crystalline form.[11] This technique relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your impure solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) in small test tubes. A good recrystallization solvent will dissolve your compound when hot but cause it to crash out as a solid upon cooling.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Part 3: References
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved February 12, 2026, from [Link]
-
Benzylamine - Wikipedia. (2023, December 29). Retrieved February 12, 2026, from [Link]
-
Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved February 12, 2026, from [Link]
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? | ResearchGate. (2016, April 14). Retrieved February 12, 2026, from [Link]
-
Benzylamine - Sciencemadness Wiki. (2025, February 12). Retrieved February 12, 2026, from [Link]
-
ScavengePore Benzylamine - Rapp Polymere. (n.d.). Retrieved February 12, 2026, from [Link]
-
Showing Compound Benzylamine (FDB012059) - FooDB. (2010, April 8). Retrieved February 12, 2026, from [Link]
-
ScavengePore Benzylamine , 200 - 400 µm - Amerigo Scientific. (n.d.). Retrieved February 12, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (2023, November 29). Retrieved February 12, 2026, from [Link]
-
ScavengePore - Rapp Polymere. (n.d.). Retrieved February 12, 2026, from [Link]
-
Scavenger resins - Rapp Polymere. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis and Characterization of Unique Pyridazines - Liberty University. (2021). Retrieved February 12, 2026, from [Link]
-
US4628088A - Preparation of substituted pyridazines - Google Patents. (1986, December 9). Retrieved February 12, 2026, from
-
For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... - Quora. (2020, October 3). Retrieved February 12, 2026, from [Link]
-
Separation of Benzylamine and Benzamide mixture : r/chemhelp - Reddit. (2015, November 3). Retrieved February 12, 2026, from [Link]
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.). Retrieved February 12, 2026, from [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC. (2022, January 20). Retrieved February 12, 2026, from [Link]
-
A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC. (2021, April 17). Retrieved February 12, 2026, from [Link]
-
Preparation of benzylamine - PrepChem.com. (n.d.). Retrieved February 12, 2026, from [Link]
-
Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity... - arkat usa. (n.d.). Retrieved February 12, 2026, from [Link]
-
RECRYSTALLISATION - University of Sydney. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
A Technical Guide to Pyridazine vs. Pyrimidine Carboxylates in Drug Discovery: A Comparative Analysis of Biological Potency
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic profile of a drug candidate. Among the myriad of available heterocycles, pyridazine and pyrimidine carboxylates have emerged as "privileged scaffolds," consistently appearing in a diverse array of biologically active agents.[1] This guide provides a comprehensive, in-depth comparison of the biological potency of these two diazine carboxylates, offering field-proven insights and supporting experimental data to inform rational drug design and development.
The Tale of Two Diazines: Physicochemical and Electronic Properties
At the heart of the comparison between pyridazine and pyrimidine lies the positional isomerism of their two nitrogen atoms within the six-membered aromatic ring. This seemingly subtle difference in structure imparts distinct electronic and physicochemical properties that govern their interactions with biological targets.
Pyridazine , with its vicinal (1,2) nitrogen atoms, exhibits a unique electronic distribution. The close proximity of the nitrogen lone pairs leads to electrostatic repulsion, which paradoxically increases the basicity of the pyridazine ring compared to pyrimidine.[2] This repulsion destabilizes the non-protonated form, making protonation more favorable.[2] This property can significantly influence a molecule's ability to form hydrogen bonds and interact with acidic residues in a protein's active site.
Pyrimidine , on the other hand, possesses nitrogen atoms at the 1 and 3 positions. This arrangement results in a less basic scaffold compared to pyridazine due to the greater inductive electron-withdrawing effect of the two separated nitrogen atoms.[2] The pyrimidine core is a common feature in numerous FDA-approved drugs, highlighting its favorable drug-like properties.[1]
The positioning of the carboxylate group on these rings further modulates their electronic character and steric profile, providing medicinal chemists with a versatile toolkit for fine-tuning a compound's structure-activity relationship (SAR).
Comparative Biological Potency: A Head-to-Head Analysis
The true measure of a scaffold's utility lies in its performance in biological systems. Here, we present a comparative analysis of pyridazine and pyrimidine carboxylates across different therapeutic areas, supported by experimental data.
Central Nervous System (CNS) Activity: A Case Study in Nicotinic Acetylcholine Receptors (nAChRs)
A direct bioisosteric replacement study on ligands targeting nicotinic acetylcholine receptors (nAChRs) provides a compelling example of the differential effects of pyridazine and pyrimidine scaffolds. In a study of novel nAChR ligands, the replacement of a pyridine pharmacophore with a pyridazine nucleus resulted in a significant drop in binding affinity.[3]
| Scaffold Comparison | Target | Key Finding | Reference |
| Pyridine vs. Pyridazine | (α4)2(β2)3 nAChR subtype | Replacement of the pyridine ring with a bioisosteric pyridazine resulted in a 30-fold lower affinity . | [3] |
This finding underscores that while pyridazine and pyrimidine can be considered bioisosteres, their electronic and steric differences can lead to dramatic changes in biological activity. The precise geometry and electronic demands of the receptor's binding pocket dictate which scaffold will exhibit optimal interactions.
Anti-Inflammatory Activity: Insights from Macrophage-Based Assays
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents revealed nuanced differences in their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] While both scaffolds yielded active compounds, the study highlighted that the overall substitution pattern plays a crucial role in determining potency.
| Scaffold | Compound | IC50 (µM) for NO Inhibition |
| Pyridine | 7a | 76.6 |
| Pyridine | 7f | 96.8 |
| Pyrimidine | 9a | 83.1 |
| Pyrimidine | 9d | 88.7 |
| Data from Sroor et al. (2025)[4][5] |
Interestingly, in this particular study, the most potent pyridine derivative (7a) showed slightly better activity than the most potent pyrimidine derivative (9d).[5] This highlights the importance of empirical testing in conjunction with rational design when choosing between these two scaffolds.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological potency of pyridazine and pyrimidine carboxylates.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridazine and pyrimidine carboxylates) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: The inhibitory effect of test compounds on LPS-induced NO production.
ADME/Tox Profile: A Glimpse into Drug-Likeness
The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a compound is as crucial as its biological potency. While a comprehensive ADME/Tox comparison of pyridazine and pyrimidine carboxylates requires extensive studies, some general trends can be inferred.
Both pyridazine and pyrimidine are relatively polar heterocyclic systems, which can influence their solubility and membrane permeability. The introduction of a carboxylate group further increases polarity. However, the overall lipophilicity and other drug-like properties can be extensively modulated through substitutions on the ring.
In silico ADME/Tox predictions for pyridine-pyrimidine hybrids have suggested that these scaffolds can be tailored to exhibit favorable pharmacokinetic profiles. [6][7][8]For instance, studies on imidazo[1,2-a]pyrimidine derivatives have shown promising pharmacokinetic safety profiles in silico. [9]However, it is crucial to experimentally validate these predictions for each new chemical entity.
Conclusion and Future Directions
The choice between a pyridazine and a pyrimidine carboxylate scaffold is not a matter of inherent superiority but rather a nuanced decision based on the specific biological target and the desired pharmacological profile.
-
Pyridazine carboxylates , with their unique electronic properties, may offer advantages in engaging with specific binding pockets where their increased basicity and dipole moment can be leveraged.
-
Pyrimidine carboxylates , being a more common motif in approved drugs, provide a well-trodden path with a wealth of existing SAR data and a generally favorable perception regarding their drug-like properties.
Ultimately, the optimal scaffold can only be determined through rigorous experimental evaluation. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to make informed decisions in their drug discovery endeavors. Future research should focus on more direct, head-to-head comparisons of pyridazine and pyrimidine carboxylates against a wider range of biological targets to further delineate their respective strengths and weaknesses.
References
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
-
Hopfinger, A., & Doblhofer, R. (2006). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 14(11), 3844-3853. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … - OUCI. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Hopfinger, A., & Doblhofer, R. (2006). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 14(11), 3844-3853. [Link]
-
Shaker, M. E., Goma, H. A. M., Alsalahat, I., Elkanzi, N. A. A., Azouz, A. A., Abdel-Bakky, M. S., Ghoneim, M. M., Hazem, S. H., El-Mesery, M. E., Farouk, A., Alzarea, S. I., Alsahli, T. G., Alotaibi, N. H., Musa, A., Abdelgawad, M. A., & Bakr, R. B. (2025). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. Journal of Biomolecular Structure and Dynamics, 43(4), 1804-1817. [Link]
-
Shaker, M. E., et al. (2024). Publication: Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - KOPS. [Link]
-
Shaker, M. E., et al. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies | Request PDF. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Chiacchio, U., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195. [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … - OUCI. [Link]
-
Boulekhbak, S., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. [Link]
-
Choi, W., Jang, A., & Hong, S. (2023). Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Kumar, A., & Kumar, R. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 256-267. [Link]
-
De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7001. [Link]
-
Various Authors. (2018). Why is pyrimidine less basic than pyridazine? Quora. [Link]
-
Boulekhbak, S., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. [Link]
-
Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 67(20), 18491-18511. [Link]
Sources
- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … [ouci.dntb.gov.ua]
- 6. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
Optimized HPLC Separation Strategies for Methyl 6-(benzylamino)pyridazine-3-carboxylate
This guide provides a comprehensive technical analysis of HPLC retention strategies for Methyl 6-(benzylamino)pyridazine-3-carboxylate , a critical intermediate in the synthesis of pyridazine-based pharmaceuticals (e.g., kinase inhibitors, phosphodiesterase inhibitors).
Executive Summary & Compound Significance
Methyl 6-(benzylamino)pyridazine-3-carboxylate represents a classic "scaffold-linker" intermediate in medicinal chemistry. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and metabolic stability, while the benzylamino group provides a hydrophobic tail often required for binding affinity in hydrophobic pockets (e.g., ATP-binding sites).
Accurate HPLC characterization is essential to monitor the nucleophilic aromatic substitution (
Methodology Comparison: Column Selection
This guide compares two primary stationary phases for the separation of pyridazine-3-carboxylate derivatives. The choice of column significantly impacts resolution (
| Feature | Method A: C18 (Octadecyl) | Method B: Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity | Based purely on hydrophobicity (LogP). | Enhanced selectivity for aromatic substituents (Benzyl group). |
| Retention | Moderate retention for the product. | Stronger retention for the benzylamino product due to |
| Suitability | General Screening: Excellent for routine purity checks. | Complex Mixtures: Superior for separating the product from other aromatic impurities (e.g., unreacted benzylamine, bis-substituted byproducts). |
| Recommendation | Primary Choice for standard reaction monitoring. | Secondary Choice if resolution from aromatic impurities is |
Experimental Protocols
Standard HPLC Conditions (Method A - C18)
This protocol is the industry standard for monitoring the conversion of Methyl 6-chloropyridazine-3-carboxylate to the benzylamino derivative.
-
Instrument: Agilent 1200/1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18,
, . -
Mobile Phase A:
Formic Acid in Water (Milli-Q). -
Mobile Phase B:
Formic Acid in Acetonitrile (HPLC Grade). -
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(aromatic core) and (amide/peptide bonds). -
Injection Volume:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Isocratic Hold (Polar impurities) |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 12.0 | 5 | Stop |
Sample Preparation
-
Stock Solution: Dissolve
of the crude reaction mixture in of DMSO. -
Working Solution: Dilute
of Stock Solution into of Acetonitrile/Water (50:50). -
Filtration: Filter through a
PTFE syringe filter before injection.
Representative Performance Data
The following data represents typical chromatographic behavior for this class of compounds under the conditions described above. The benzylamino group significantly increases the lipophilicity compared to the chloro precursor.
Table 1: Representative Retention Data (Gradient 5-95% B)
| Compound | Structure Description | Approx. RT (min) | Relative RT (RRT) | LogP (Est.) |
| Impurity 1 | 6-Hydroxypyridazine-3-carboxylic acid (Hydrolysis) | 1.2 - 1.5 | 0.23 | -0.5 |
| Starting Material | Methyl 6-chloropyridazine-3-carboxylate | 2.8 - 3.2 | 0.50 | 0.8 |
| Target Product | Methyl 6-(benzylamino)pyridazine-3-carboxylate | 5.8 - 6.2 | 1.00 | 1.9 |
| Impurity 2 | Bis-benzylamino byproduct (Over-reaction) | 7.5 - 8.0 | 1.29 | 3.2 |
Note: The large resolution (
) between the Starting Material and Product confirms that a standard C18 column is sufficient for reaction monitoring. The Phenyl-Hexyl column is only necessary if separating structural isomers of the benzyl group.
Visualizations
Analytical Workflow
The following diagram illustrates the decision-making process for analyzing the synthesis of the target compound.
Caption: Decision tree for selecting the optimal HPLC method based on resolution requirements.
Separation Mechanism (Phenyl-Hexyl)
This diagram depicts the specific interactions that provide enhanced retention for the benzylamino product on a Phenyl-Hexyl stationary phase.
Caption: Mechanistic view of the enhanced retention provided by Phenyl-Hexyl phases for aromatic analytes.
References
-
Synthesis of Pyridazine Derivatives
-
HPLC Method Development for Aminopyridines
- Article: "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine." Helix Chromatography. Provides foundational data on the separation of hydrophilic aminopyridines, supporting the use of ion-pairing or specific pH control if retention is low.
-
General Characterization of Pyridazine-3-Carboxylates
- Patent: "2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors." (2018). WO2018136935A1. Contains experimental procedures for related methyl 6-substituted pyridazine-3-carboxylates (e.g., cyclohexyl derivatives)
Sources
A Researcher's Guide to IR Spectroscopy of Ester and Amine Functional Groups in Pyridazine Derivatives
This guide provides an in-depth analysis of the infrared (IR) spectroscopy bands characteristic of ester and amine functional groups within pyridazine-based molecular scaffolds. Pyridazine and its derivatives are significant pharmacophores, frequently incorporated into drug candidates due to their unique electronic properties and ability to engage in various biological interactions.[1][2] For researchers in medicinal chemistry and drug development, a precise understanding of their structural features is paramount. IR spectroscopy serves as a rapid, reliable, and non-destructive technique for confirming the presence and electronic environment of key functional groups, thereby validating synthetic pathways and ensuring molecular integrity.
This document moves beyond a simple recitation of spectral ranges. It delves into the causal relationships between molecular structure and vibrational frequencies, offering insights grounded in established spectroscopic principles and supported by experimental data. We will explore how the electron-withdrawing nature of the pyridazine ring influences the characteristic absorption bands of appended ester and amine moieties, providing a comparative framework for accurate spectral interpretation.
The Vibrational Language of Molecules: A Primer on IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[3][4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[5] This absorption is recorded as a downward peak, or "band," in an IR spectrum, which is a plot of percent transmittance versus wavenumber (cm⁻¹).[4] The position, intensity, and shape of these bands provide a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.[5]
Characteristic IR Signatures of Ester Groups
The ester functional group is defined by a carbonyl center bonded to one alkyl or aryl group and one alkoxy group. Its IR spectrum is typically dominated by two strong absorptions: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.
Carbonyl (C=O) Stretching Vibration
The C=O stretching band is one of the most intense and recognizable absorptions in an IR spectrum, appearing in the region of 1750-1670 cm⁻¹.[3][6] For a standard aliphatic ester, this peak is typically found between 1750-1735 cm⁻¹.[3][7] However, when the ester is directly attached to an aromatic ring like pyridazine, conjugation between the C=O double bond and the π-system of the ring weakens the carbonyl bond. This delocalization of electron density lowers the vibrational energy required to stretch the bond, resulting in a shift to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹.[7]
Carbon-Oxygen (C-O) Stretching Vibrations
Esters also exhibit two distinct C-O stretching bands between 1300 and 1000 cm⁻¹.[7][8] These are often referred to as the "Rule of Three" for esters, in conjunction with the C=O stretch.[8] These bands arise from the asymmetric and symmetric stretching of the C-C(=O)-O and O-C-C bond systems.[8] Their exact positions can be complex and are part of the "fingerprint region," but their presence as strong bands in this area is highly indicative of an ester.
Characteristic IR Signatures of Amine Groups
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), and their IR spectra are highly dependent on this classification, particularly on the number of N-H bonds.[9][10]
N-H Stretching Vibrations
This is the most diagnostic region for primary and secondary amines.
-
Primary Amines (RNH₂): Exhibit two distinct, sharp bands in the 3500-3300 cm⁻¹ range.[9][11][12] These correspond to the asymmetric and symmetric stretching modes of the two N-H bonds.
-
Secondary Amines (R₂NH): Show a single, generally weaker band in the 3350-3310 cm⁻¹ region, as there is only one N-H bond.[9][10][11]
-
Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show any absorption in this region.[9][10][11]
These N-H stretching bands are typically sharper and less intense than the broad O-H bands from alcohols or carboxylic acids that appear in the same region.[11]
N-H Bending and C-N Stretching Vibrations
-
N-H Bending: Primary amines display a characteristic "scissoring" vibration that results in a moderate to strong band in the 1650-1580 cm⁻¹ region.[9][12] This can sometimes overlap with aromatic C=C stretching bands.
-
C-N Stretching: The stretching of the carbon-nitrogen bond provides another useful diagnostic peak. For aromatic amines, where the nitrogen is directly attached to the pyridazine ring, this absorption is typically strong and appears at a higher wavenumber (1335-1250 cm⁻¹) compared to aliphatic amines (1250-1020 cm⁻¹).[9][12] This is due to the increased double-bond character of the C-N bond from resonance with the aromatic ring.
Comparative Analysis: The Influence of the Pyridazine Ring
The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[2] This electronic property exerts a significant influence on the vibrational frequencies of attached ester and amine groups.
| Functional Group | Vibration Mode | Typical Range (cm⁻¹) | Expected Range in Pyridazine Derivatives (cm⁻¹) | Rationale for Shift |
| Ester | C=O Stretch | 1750-1735 (aliphatic) | 1730-1715 | Conjugation with the aromatic pyridazine ring weakens the C=O bond, lowering the stretching frequency.[7] |
| C-O Stretches | 1300-1000 | 1300-1000 | Generally strong absorptions in this region confirm the ester linkage.[8] | |
| Primary Amine | N-H Stretches (asymm. & symm.) | 3500-3300 (two bands) | 3500-3300 | Relatively insensitive to ring electronics but confirms the primary amine.[9][11] |
| N-H Bend (Scissor) | 1650-1580 | 1650-1580 | May overlap with pyridazine ring C=C and C=N stretches around 1600 cm⁻¹.[9][13] | |
| Secondary Amine | N-H Stretch | 3350-3310 (one band) | 3350-3310 | A single, weaker band is diagnostic for a secondary amine.[9][11] |
| Aromatic Amine | C-N Stretch | 1250-1020 (aliphatic) | 1335-1250 | Resonance with the pyridazine ring imparts partial double-bond character, strengthening the C-N bond and increasing the frequency.[9][12] |
| Pyridazine Ring | C=C and C=N Stretches | N/A | ~1600-1400 | Multiple bands characteristic of the aromatic heterocyclic core.[13] |
| C-H Stretches | N/A | >3000 | Aromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches (<3000 cm⁻¹).[3] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol outlines the standard procedure for analyzing a solid pyridazine derivative using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.
Objective: To obtain a clean, high-resolution IR spectrum of a solid pyridazine derivative sample for functional group analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Sample of the pyridazine derivative (1-2 mg)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
Background Spectrum Collection:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, then allow it to dry completely.
-
Initiate the spectrometer software and select the background scan function.
-
With nothing on the crystal, run the background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan from the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks on the spectrum, focusing on the diagnostic regions for ester, amine, and aromatic functionalities as detailed in this guide.
-
Compare the observed peak positions with the expected ranges to confirm the structure of the derivative.
-
-
Cleaning:
-
Raise the press arm and carefully remove the bulk of the sample with a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to prevent cross-contamination.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical process for identifying ester and amine groups in a pyridazine derivative using IR spectroscopy.
Caption: Workflow for IR spectral analysis of pyridazine derivatives.
Conclusion
Interpreting the IR spectra of substituted pyridazines requires a nuanced approach that accounts for both the fundamental vibrational frequencies of individual functional groups and the electronic perturbations induced by the heterocyclic core. The key diagnostic features remain the sharp N-H stretching bands for primary and secondary amines and the intense C=O stretching band for the ester. However, the electron-withdrawing nature of the pyridazine ring characteristically shifts the ester C=O stretch to a lower wavenumber and the aromatic C-N stretch to a higher wavenumber. By cross-referencing these key regions and utilizing the comparative data provided, researchers can confidently validate the functionalization of pyridazine scaffolds, a critical step in the rigorous process of drug discovery and development.
References
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
ChemistrySpro. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265.
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
University of Arkansas at Little Rock. (2023). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Retrieved from [Link]
- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 195-207.
-
NIST. (n.d.). Pyridazine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-aminopyridazine-3-carboxylate. Retrieved from [Link]
- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462.
-
MDPI. (2023). 2-Iodopyridin-3-yl acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
- Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. wikieducator.org [wikieducator.org]
- 13. mdpi.com [mdpi.com]
Validating Purity of Pyridazine-3-Carboxylates: An Advanced Comparison Guide
Executive Summary
In the high-stakes environment of drug discovery, pyridazine-3-carboxylates serve as critical scaffolds for bioactive molecules. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are ubiquitous for monitoring reaction progress, they often fail to detect "invisible" impurities—specifically inorganic salts, trapped moisture, and non-stoichiometric solvates—that plague the synthesis of nitrogen-rich heterocycles.
This guide objectively compares Elemental Analysis (EA) against modern alternatives, demonstrating why combustion analysis remains the ultimate arbiter of bulk purity for this specific chemical class.
Part 1: The Pyridazine Challenge
Pyridazine-3-carboxylates present unique validation challenges that standard "chromatographic purity" often misses:
-
Nitrogen Density: The high nitrogen-to-carbon ratio requires precise combustion calibration. Standard methods often under-report nitrogen if reduction tubes are exhausted.
-
Salt Formation: These compounds are amphoteric. Synthesis often involves acid/base workups (e.g., hydrolysis of esters), leading to trapped inorganic salts (NaCl, KCl) that are invisible to
H NMR and UV-HPLC. -
Hygroscopicity: The carboxylate moiety, especially in salt forms, is prone to forming non-stoichiometric hydrates, skewing molecular weight calculations for downstream biological assays.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary validation pillars. Note that while HPLC and NMR are excellent for identifying organic impurities, only EA validates the bulk composition.
Table 1: Performance Matrix for Pyridazine Purity
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | qNMR (Quantitative) |
| Primary Scope | Absolute bulk purity (Chemical Composition). | Organic impurity profiling. | Structural verification & molar ratio. |
| Detection Principle | Combustion ( | Chromophore absorption (UV). | Nuclear spin relaxation. |
| Inorganic Salts | Detects (via % composition mismatch). | Invisible (elute in void volume). | Invisible (no protons). |
| Water/Solvent | Detects (Hydrogen/Carbon drift). | Invisible (unless specific detectors used). | Detects (if solvent has protons). |
| Sample Required | 2–5 mg (Destructive). | <1 mg (Non-destructive). | 5–20 mg (Non-destructive). |
| Precision | Relative Area %.[1] | ||
| Blind Spot | Cannot identify what the impurity is. | Response factor variation; inorganic contaminants. | Weighing errors; relaxation delay settings. |
Critical Insight: A pyridazine-3-carboxylate sample can show >99% HPLC purity (Area under curve) yet contain 15% inorganic salt by mass. In this scenario, EA will fail significantly (Carbon % will be low), flagging the sample as unsuitable for biological testing.
Part 3: Scientific Integrity – The Self-Validating Protocol
To validate pyridazine-3-carboxylates using EA, you must establish a system that proves its own accuracy before testing the unknown.
Phase A: System Suitability (The "Truth" Standard)
Before analyzing the pyridazine sample, the instrument must be validated using a standard with similar N-content, such as Acetanilide or Sulfanilamide .
-
Run Blank: Tin capsule only. Result must be
.[1][2] -
Run Standard (K-factor): Analyze Acetanilide.
-
Acceptance: Measured C/H/N must be within
of theoretical. -
Correction: If drift >0.15%, recalibrate the thermal conductivity detector (TCD).
-
Phase B: Sample Preparation (The Pyridazine Specifics)
Pyridazine-3-carboxylates are often sticky or electrostatic.
-
Drying: Dry sample at
under high vacuum ( ) for 4 hours to remove surface moisture. -
Weighing: Use a microbalance with
readability.-
Target Mass: 2.0 – 2.5 mg.
-
Vessel: Folded tin capsule (exclude air).
-
-
Combustion Aid: If the derivative contains halogens (Cl, Br) or metals, add 5–10 mg of Tungsten(VI) oxide (
) . This prevents the formation of non-volatile carbides and aids complete combustion.
Phase C: Data Interpretation
The standard for publication and pharmaceutical release is a deviation of
-
Scenario 1 (Pass): C, H, N all within
. -
Scenario 2 (Solvate Trap): C is low, H is high.
-
Diagnosis: Trapped solvent or water. Recalculate with
. If values match, the sample is a hemihydrate.
-
-
Scenario 3 (Salt Trap): C, H, N are all proportionally low.
-
Diagnosis: Inorganic contamination (e.g., NaCl).[3] The "dilution" effect of the salt lowers all organic percentages.
-
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for releasing a pyridazine scaffold for biological screening. It highlights where EA acts as the "Gatekeeper" that HPLC misses.
Figure 1: The "Gatekeeper" workflow. Note how EA serves as the final check for non-chromophoric impurities that pass HPLC.
Part 5: References
-
Holzgrabe, U. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link
-
American Chemical Society. (2022). Data Requirements for the Journal of Organic Chemistry: Purity. ACS Publishing.[4][5] Link
-
Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. Link
-
Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Link
-
BenchChem. (2025).[6] A Comparative Guide to Analytical Methods for Purity. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. chem.ubc.ca [chem.ubc.ca]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
